molecular formula C11H15N3O2 B2715855 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone CAS No. 2034305-69-4

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2715855
CAS No.: 2034305-69-4
M. Wt: 221.26
InChI Key: USAZQXNMKPASST-UHFFFAOYSA-N
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Description

2-oxa-5-azabicyclo[221]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bicyclic core can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-oxa-5-azabicyclo[221]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can mimic natural products, making it a candidate for the development of new therapeutic agents targeting various biological pathways.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, where specific structural properties are required.

Mechanism of Action

The mechanism of action of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic core provides a rigid framework that can fit into specific binding sites on proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-5-azabicyclo[2.2.1]heptane: A simpler analog without the pyrazole moiety.

    1-ethyl-1H-pyrazol-5-ylmethanone: Lacks the bicyclic core, providing a more flexible structure.

Uniqueness

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is unique due to its combination of a rigid bicyclic core and a flexible pyrazole moiety. This duality allows it to interact with a wide range of molecular targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(2-ethylpyrazol-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-14-10(3-4-12-14)11(15)13-6-9-5-8(13)7-16-9/h3-4,8-9H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAZQXNMKPASST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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